Cas no 1804659-75-3 (2-Bromo-4-cyano-6-(difluoromethyl)-3-fluoropyridine)

2-Bromo-4-cyano-6-(difluoromethyl)-3-fluoropyridine is a halogenated pyridine derivative with a unique substitution pattern, offering versatile reactivity for synthetic applications. The presence of bromine at the 2-position and a cyano group at the 4-position enhances its utility as a building block in cross-coupling reactions and nucleophilic substitutions. The difluoromethyl and fluorine substituents at the 6- and 3-positions, respectively, contribute to its electron-deficient character, making it valuable in agrochemical and pharmaceutical intermediate synthesis. Its structural features enable selective functionalization, facilitating the development of complex heterocyclic compounds. This compound is particularly useful in medicinal chemistry for introducing fluorinated motifs, which can improve metabolic stability and bioavailability in drug candidates.
2-Bromo-4-cyano-6-(difluoromethyl)-3-fluoropyridine structure
1804659-75-3 structure
Product Name:2-Bromo-4-cyano-6-(difluoromethyl)-3-fluoropyridine
CAS No:1804659-75-3
MF:C7H2BrF3N2
MW:251.003390789032
CID:4858785
Update Time:2025-05-20

2-Bromo-4-cyano-6-(difluoromethyl)-3-fluoropyridine Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-4-cyano-6-(difluoromethyl)-3-fluoropyridine
    • Inchi: 1S/C7H2BrF3N2/c8-6-5(9)3(2-12)1-4(13-6)7(10)11/h1,7H
    • InChI Key: VXKUDLDYRGIKRC-UHFFFAOYSA-N
    • SMILES: BrC1=C(C(C#N)=CC(C(F)F)=N1)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 227
  • XLogP3: 2.4
  • Topological Polar Surface Area: 36.7

2-Bromo-4-cyano-6-(difluoromethyl)-3-fluoropyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029062849-1g
2-Bromo-4-cyano-6-(difluoromethyl)-3-fluoropyridine
1804659-75-3 97%
1g
$1,579.40 2022-04-01

Additional information on 2-Bromo-4-cyano-6-(difluoromethyl)-3-fluoropyridine

Introduction to 2-Bromo-4-cyano-6-(difluoromethyl)-3-fluoropyridine (CAS No. 1804659-75-3)

2-Bromo-4-cyano-6-(difluoromethyl)-3-fluoropyridine (CAS No. 1804659-75-3) is a versatile compound with significant applications in the fields of chemical synthesis, pharmaceutical research, and agrochemical development. This compound, characterized by its unique molecular structure, has garnered attention for its potential in the development of novel drugs and agrochemicals. In this article, we will delve into the chemical properties, synthesis methods, and recent research advancements related to 2-Bromo-4-cyano-6-(difluoromethyl)-3-fluoropyridine.

Molecular Structure and Properties

2-Bromo-4-cyano-6-(difluoromethyl)-3-fluoropyridine is a brominated pyridine derivative with a molecular formula of C9H4BrF3N2. The presence of a bromine atom, a cyano group, and difluoromethyl and fluorine substituents on the pyridine ring imparts unique chemical properties to this compound. The bromine atom makes it an excellent leaving group, facilitating various substitution reactions. The cyano group enhances its reactivity and stability, while the difluoromethyl and fluorine substituents contribute to its lipophilicity and metabolic stability.

The molecular weight of 2-Bromo-4-cyano-6-(difluoromethyl)-3-fluoropyridine is 257.03 g/mol. It is a solid at room temperature with a melting point of approximately 110°C. The compound is insoluble in water but soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile. These solubility properties make it suitable for various synthetic reactions and analytical techniques.

Synthesis Methods

The synthesis of 2-Bromo-4-cyano-6-(difluoromethyl)-3-fluoropyridine has been reported using several methods. One common approach involves the bromination of 4-cyano-6-(difluoromethyl)-3-fluoropyridine followed by the introduction of the bromine atom at the 2-position. This can be achieved through electrophilic aromatic substitution reactions using brominating agents such as N-bromosuccinimide (NBS) or bromine in the presence of a catalyst.

An alternative method involves the reaction of 2-bromo-3-fluoro-6-methoxypyridine with triflic anhydride to form the corresponding triflate, which is then treated with potassium cyanide to introduce the cyano group. Subsequent treatment with difluoroiodomethane under appropriate conditions yields the final product.

Applications in Pharmaceutical Research

2-Bromo-4-cyano-6-(difluoromethyl)-3-fluoropyridine has shown promise in pharmaceutical research due to its potential as a building block for drug discovery. The presence of multiple functional groups allows for diverse chemical modifications, making it a valuable intermediate in the synthesis of bioactive molecules.

Recent studies have explored the use of 2-Bromo-4-cyano-6-(difluoromethyl)-3-fluoropyridine-derived compounds in the development of novel therapeutic agents. For instance, researchers have synthesized derivatives with anti-inflammatory and anti-cancer properties by introducing various substituents at different positions on the pyridine ring. These derivatives have demonstrated potent activity against specific cancer cell lines and inflammatory mediators.

In addition, 2-Bromo-4-cyano-6-(difluoromethyl)-3-fluoropyridine-based compounds have been investigated for their potential as inhibitors of key enzymes involved in disease pathways. For example, one study reported that a derivative of this compound exhibited selective inhibition of phosphodiesterase 4 (PDE4), an enzyme implicated in chronic obstructive pulmonary disease (COPD) and other inflammatory conditions.

Applications in Agrochemical Development

Beyond pharmaceutical applications, 2-Bromo-4-cyano-6-(difluoromethyl)-3-fluoropyridine has also found use in agrochemical research. The compound's unique structure makes it an attractive candidate for the development of new pesticides and herbicides.

A recent study published in the Journal of Agricultural and Food Chemistry reported that derivatives of 2-Bromo-4-cyano-6-(difluoromethyl)-3-fluoropyridine-based compounds exhibited strong herbicidal activity against several weed species. These compounds were found to be effective at low concentrations and showed minimal toxicity to non-target organisms, making them promising candidates for environmentally friendly weed control solutions.

In another study, researchers synthesized a series of insecticidal compounds derived from 2-Bromo-4-cyano-6-(difluoromethyl)-3-fluoropyridine. These compounds demonstrated high efficacy against various insect pests, including those resistant to conventional insecticides. The findings suggest that these derivatives could play a crucial role in managing insect resistance and improving crop yields.

Safety Considerations and Environmental Impact

The safety and environmental impact of chemicals are critical considerations in their development and application. While specific data on the safety profile of 2-Bromo-4-cyano-6-(difluoromethyl)-3-fluoropyridine-based compounds are limited, general guidelines for handling brominated pyridines should be followed to ensure safe use.

Laboratory personnel should handle this compound with appropriate personal protective equipment (PPE) such as gloves, goggles, and lab coats to prevent skin contact and inhalation. Storage should be in tightly sealed containers away from heat sources and incompatible materials.

In terms of environmental impact, efforts should be made to minimize waste generation during synthesis and use processes. Proper disposal methods should be employed to prevent contamination of soil and water resources. Additionally, ongoing research into biodegradability and ecotoxicological effects will provide valuable insights into the long-term environmental impact of these compounds.

Conclusion

2-Bromo-4-cyano-6-(difluoromethyl)-3-fluoropyridine (CAS No. 1804659-75-3) is a multifaceted compound with significant potential in pharmaceutical research and agrochemical development. Its unique molecular structure offers versatility in chemical modifications, making it an attractive intermediate for synthesizing bioactive molecules with diverse applications.

Ongoing research continues to uncover new uses for this compound, highlighting its importance in advancing scientific knowledge and practical applications. As more studies are conducted, it is likely that additional benefits and applications will be discovered, further solidifying the role of2-Bromo-4-cyano-6-(difluoromethyl)-3-fluoropyridine strong >in various fields of chemistry. p >

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